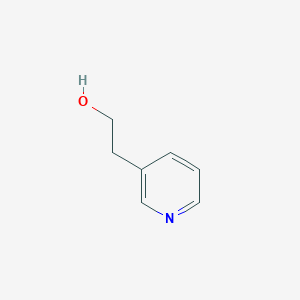
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a synthetic derivative of luciferin, the substrate for the firefly luciferase enzyme. This compound is widely used in bioluminescence imaging, a technique that allows for the visualization of biological processes in real-time. The ester form of DL-Luciferin is particularly useful because it can cross cell membranes more easily than the parent compound, making it valuable for intracellular studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-2-nitrobenzaldehyde and DL-Luciferin.
Formation of the Ester: The aldehyde is first converted to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then esterified with DL-Luciferin using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified by column chromatography to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems for reaction monitoring and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can undergo several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-Luciferin and the corresponding alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Hydrolysis: DL-Luciferin and 4,5-dimethoxy-2-nitrophenylethanol.
Oxidation: Various oxidized forms of the ester and luciferin.
Reduction: DL-Luciferin and 4,5-dimethoxy-2-aminophenylethanol.
Applications De Recherche Scientifique
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is extensively used in scientific research, particularly in the following areas:
Bioluminescence Imaging: Used to monitor gene expression, tumor growth, and the spread of infectious diseases in live animals.
Cell Biology: Facilitates the study of intracellular processes by allowing real-time imaging of cellular events.
Drug Discovery: Used in high-throughput screening assays to identify potential drug candidates by monitoring cellular responses.
Molecular Biology: Helps in studying the regulation of gene expression and protein interactions.
Mécanisme D'action
The mechanism of action of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its conversion to active luciferin inside the cell. This conversion can occur through enzymatic hydrolysis by intracellular esterases or by exposure to UV light. Once converted, luciferin interacts with the luciferase enzyme in the presence of ATP and magnesium ions, producing light. This bioluminescent reaction allows for the visualization of various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Luciferin: The natural substrate for firefly luciferase, used in similar applications but less efficient at crossing cell membranes.
L-Luciferin: The enantiomer of D-Luciferin, less commonly used due to lower bioluminescent efficiency.
Coelenterazine: A substrate for other types of luciferases, used in marine bioluminescence studies.
Uniqueness
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is unique due to its enhanced ability to cross cell membranes and its versatility in being activated by both enzymatic and photochemical means. This makes it particularly valuable for intracellular imaging and studies requiring precise control over the timing and location of bioluminescent signals.
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)



